

An In-depth Technical Guide to Azido-PEG4-(CH₂)₃-methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG4-(CH₂)₃-methyl ester

Cat. No.: B605853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and core experimental methodologies related to **Azido-PEG4-(CH₂)₃-methyl ester**, a versatile heterobifunctional linker critical in modern bioconjugation and drug discovery.

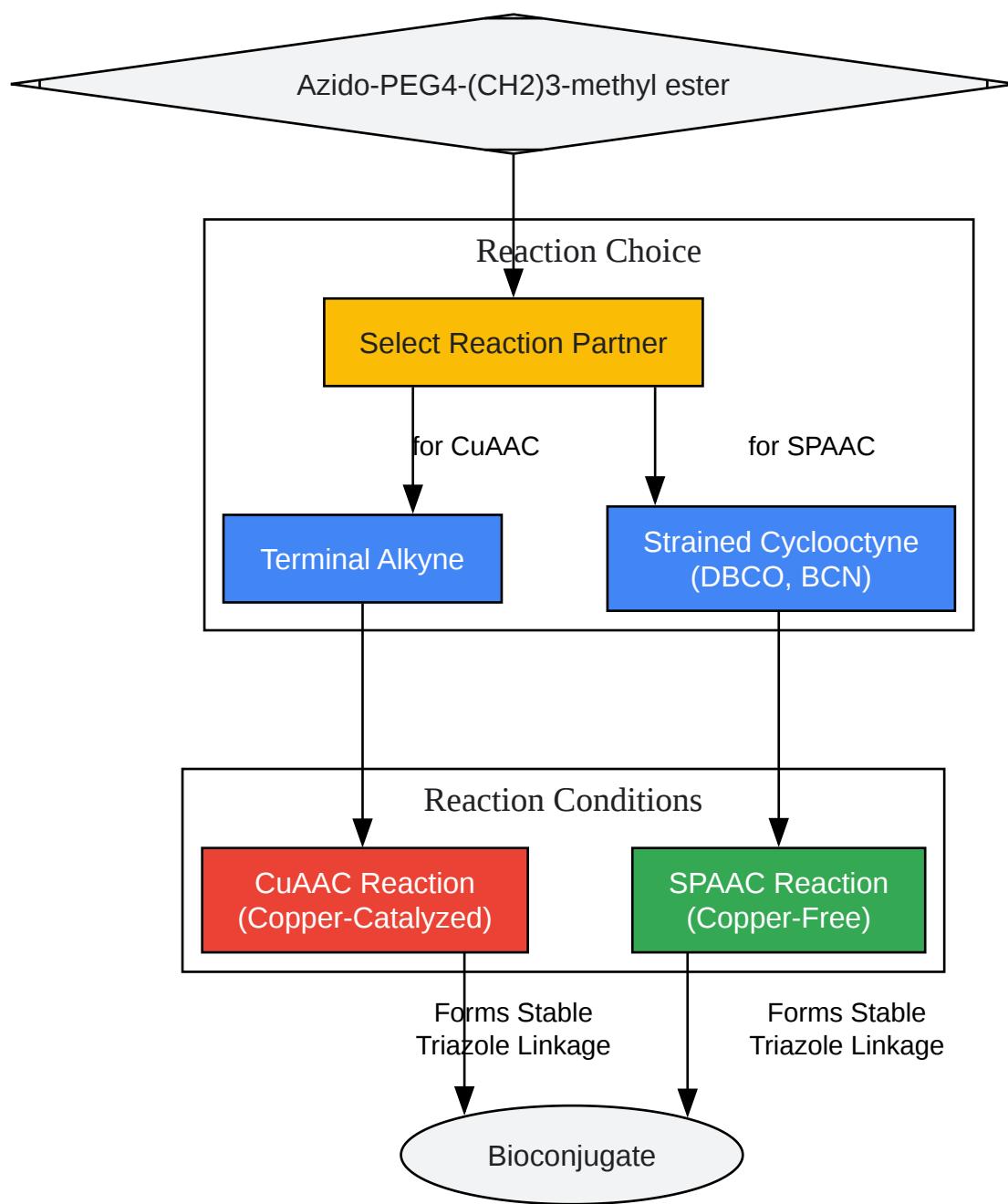
Core Physicochemical Properties

Azido-PEG4-(CH₂)₃-methyl ester is a crosslinking reagent characterized by a terminal azide group and a methyl ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts unique solubility and reactivity properties, making it a valuable tool in chemical biology and proteomics. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[\[1\]](#)

Table 1: Physicochemical Data for **Azido-PEG4-(CH₂)₃-methyl ester**

Property	Value	Reference(s)
CAS Number	1835759-71-1	[2]
Molecular Formula	C13H25N3O6	[2]
Molecular Weight	319.4 g/mol	[2]
Purity	Typically ≥95%	
Solubility	Soluble in most organic solvents (DCM, DMF, DMSO, THF) and has good water solubility.	[1]
Storage	Store at -20°C, desiccated.	[3]
Shelf Life	1095 days (approx. 3 years) under proper storage.	[2]

Chemical Reactivity and Key Applications


The primary utility of **Azido-PEG4-(CH₂)₃-methyl ester** stems from its azide (N₃) functionality, which is a key component in "click chemistry" reactions.^[4] These reactions are known for their high efficiency, specificity, and biocompatibility.

Click Chemistry Reactions

The azide group enables this linker to participate in two major types of bioorthogonal cycloaddition reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.^{[4][5]} This reaction is robust and high-yielding, making it a workhorse for creating stable bioconjugates.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).^[4] The reaction is driven by the release of ring strain in the cyclooctyne, proceeding rapidly at physiological temperatures without the need for a

cytotoxic copper catalyst.[\[6\]](#)[\[7\]](#) This makes SPAAC ideal for applications in living cells and *in vivo*.[\[6\]](#)

[Click to download full resolution via product page](#)

Fig 1. Logical workflow for choosing a click chemistry reaction.

PROTAC Development

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[4][8]} PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein (Protein of Interest, POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.^{[9][10]} The linker's length, flexibility, and hydrophilicity, provided by the PEG4 chain, are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.^{[11][12]}

Fig 2. The signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions using an azide-functionalized linker like **Azido-PEG4-(CH₂)₃-methyl ester**. Optimization is often necessary based on the specific substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating the azide linker to a molecule containing a terminal alkyne.

- Reagent Preparation:
 - Dissolve the alkyne-containing substrate and **Azido-PEG4-(CH₂)₃-methyl ester** (1.1 to 1.5 molar excess) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).^[13]
 - Prepare fresh stock solutions of:
 - Copper(II) sulfate (CuSO₄): 20 mM in water.^[14]
 - Ligand (e.g., THPTA): 50 mM in water. The ligand stabilizes the Cu(I) oxidation state and protects biomolecules.^{[14][15]}
 - Reducing Agent (e.g., Sodium Ascorbate): 100 mM in water. Prepare this solution immediately before use.^{[14][15]}
- Reaction Execution:

- In a reaction vessel, combine the dissolved alkyne and azide substrates.
- Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final concentration is 0.1 to 0.25 mM copper, with a 5:1 ligand-to-copper ratio.[14]
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 to 5 mM.[15]
- Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.[13][15]
- Monitoring and Purification:
 - Monitor the reaction progress using LC-MS or TLC.
 - Upon completion, the product can be purified using techniques appropriate for the conjugate, such as size-exclusion chromatography, dialysis (for biomolecules), or silica gel chromatography (for small molecules).[13]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for conjugating the azide linker to a molecule functionalized with a strained alkyne (e.g., DBCO), especially in biological contexts.

- Reagent Preparation:
 - Dissolve the DBCO-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4) or a solvent like DMSO.
 - Dissolve **Azido-PEG4-(CH₂)₃-methyl ester** in a compatible solvent (e.g., DMSO).
- Reaction Execution:
 - To the solution of the DBCO-functionalized molecule, add the azide linker solution. A 2- to 20-fold molar excess of the limiting reagent is often used to drive the reaction to completion.[6]

- If using an organic solvent like DMSO, ensure the final concentration in the aqueous buffer is low (typically <10%) to maintain the integrity of biomolecules.[6]
- Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[6]
- Monitoring and Purification:
 - Monitor the reaction by LC-MS or SDS-PAGE (for protein conjugates). The disappearance of the DBCO reagent can also be tracked by UV-Vis spectroscopy (approx. 310 nm).[16]
 - Purify the conjugate to remove excess unreacted linker using methods like desalting columns, dialysis, or HPLC.[16][17]

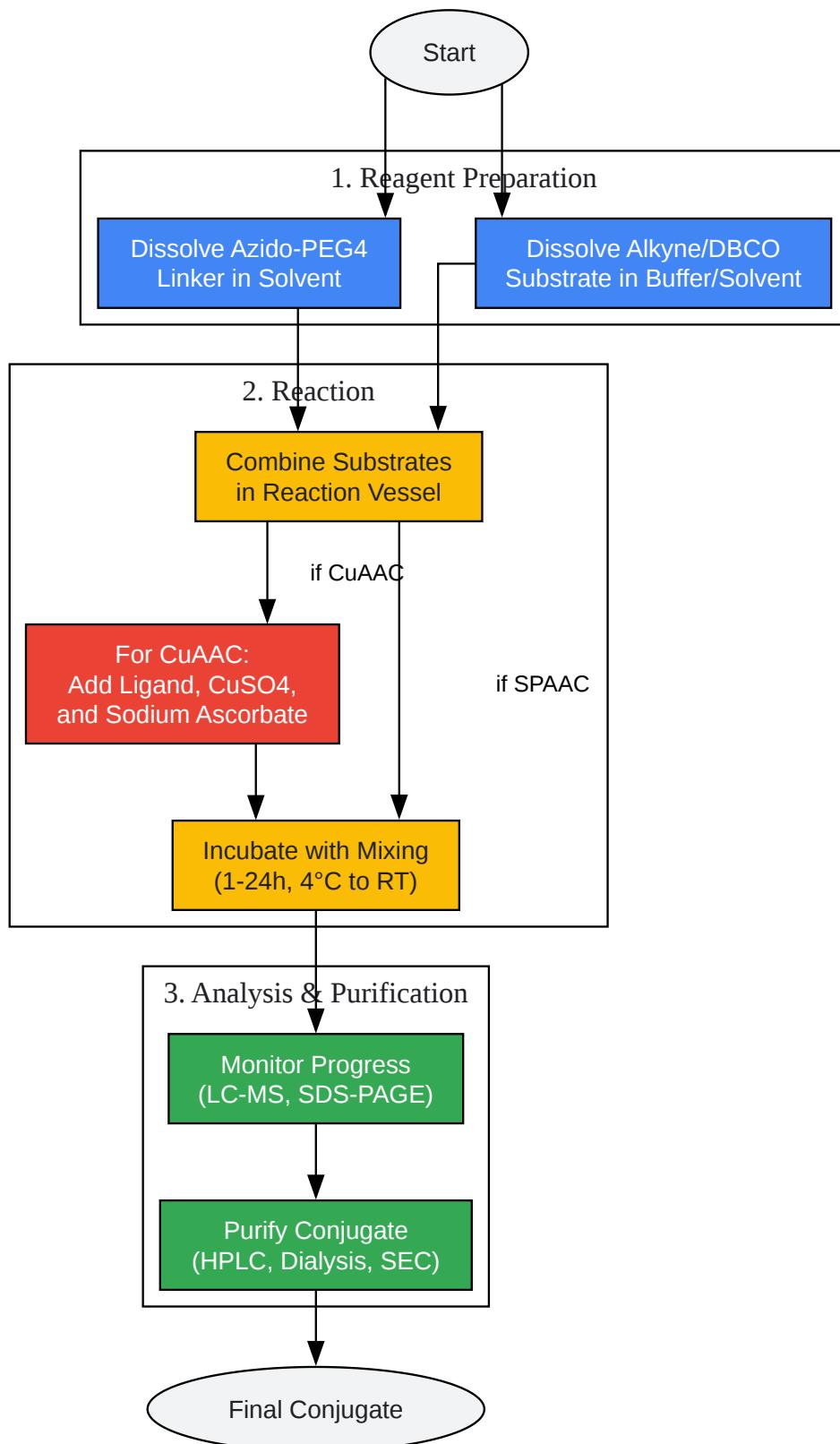

[Click to download full resolution via product page](#)

Fig 3. General experimental workflow for bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azido-PEG4-(CH₂)₃-methyl ester_1835759-71-1_新研博美 [xinyanbm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 8. gentaur.it [gentaur.it]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG4-(CH₂)₃-methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605853#physicochemical-properties-of-azido-peg4-ch2-3-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com